Cas no 38218-77-8 (Cyanocobalamin-b-carboxylic Acid)

Cyanocobalamin-β-carboxylic Acid is a modified derivative of cyanocobalamin (Vitamin B12), featuring a carboxylic acid functional group at the β-position. This structural modification enhances its utility in biochemical and pharmaceutical applications, particularly as a versatile intermediate for conjugation or further chemical derivatization. The carboxylic acid moiety allows for selective coupling with amines or other nucleophiles, facilitating the synthesis of labeled or functionalized B12 analogs. Its stability and well-defined reactivity make it valuable for research in enzymology, diagnostics, and targeted drug delivery systems. The compound retains the core cobalamin structure, ensuring compatibility with biological systems while offering expanded synthetic flexibility.
Cyanocobalamin-b-carboxylic Acid structure
38218-77-8 structure
Product Name:Cyanocobalamin-b-carboxylic Acid
CAS No:38218-77-8
MF:C63H87CoN13O15P
MW:1356.34995675087
CID:298194
PubChem ID:6449892
Update Time:2025-10-28

Cyanocobalamin-b-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • Cobinicacid-acdeg-pentamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3'-ester with(5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3)
    • Cyancobalamin-b-carboxylic Acid
    • 38218-77-8
    • Cyanocobalamin-b-monocarboxylic acid
    • Cyanocobalamin-b-carboxylic Acid
    • Inchi: 1S/C62H89N12O15P.CN.Co/c1-29-20-39-40(21-30(29)2)74(28-69-39)57-52(84)53(41(27-75)87-57)89-90(85,86)88-31(3)26-68-48(81)18-19-59(8)37(22-45(65)78)56-62(11)61(10,25-47(67)80)36(14-17-49(82)83)51(73-62)33(5)55-60(9,24-46(66)79)34(12-15-43(63)76)38(70-55)23-42-58(6,7)35(13-16-44(64)77)50(71-42)32(4)54(59)72-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,75,84H,12-19,22,24-27H2,1-11H3,(H14,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2
    • InChI Key: CGXULFRVUMZMFQ-UHFFFAOYSA-L
    • SMILES: [Co+3].P(=O)([O-])(OC1C(CO)OC(C1O)N1C=NC2C=C(C)C(C)=CC1=2)OC(C)CNC(CCC1(C)C2=C(C)C3C(CCC(N)=O)C(C)(C)C(=CC4C(CCC(N)=O)C(C)(CC(N)=O)C(=C(C)C5C(CCC(=O)O)C(C)(CC(N)=O)C(C)(C(C1CC(N)=O)[N-]2)N=5)N=4)N=3)=O.N#[C-] |c:36,64,t:49|

Computed Properties

  • Exact Mass: 1355.551415g/mol
  • Monoisotopic Mass: 1355.551415g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 22
  • Heavy Atom Count: 93
  • Rotatable Bond Count: 26
  • Complexity: 3150
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 14
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 470Ų

Experimental Properties

  • Solubility: Methanol (Slightly)

Cyanocobalamin-b-carboxylic Acid Security Information

Cyanocobalamin-b-carboxylic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C953620-0.25mg
Cyanocobalamin-b-carboxylic Acid
38218-77-8
0.25mg
$ 500.00 2023-02-01
TRC
C953620-1mg
Cyanocobalamin-b-carboxylic Acid
38218-77-8
1mg
$ 2019.00 2023-09-08
TRC
C953620-2.5mg
Cyanocobalamin-b-carboxylic Acid
38218-77-8
2.5mg
$4513.00 2023-05-18
TRC
C953620-10mg
Cyanocobalamin-b-carboxylic Acid
38218-77-8
10mg
$ 16520.00 2023-09-08
TRC
C953620-25mg
Cyanocobalamin-b-carboxylic Acid
38218-77-8
25mg
$ 566.00 2023-09-08
TRC
C953620-.25mg
Cyanocobalamin-b-carboxylic Acid
38218-77-8
25mg
$566.00 2023-05-18
A2B Chem LLC
AF96000-1mg
cyanocobalamin-b-monocarboxylic acid
38218-77-8
1mg
$2055.00 2024-04-20
A2B Chem LLC
AF96000-10mg
cyanocobalamin-b-monocarboxylic acid
38218-77-8
10mg
$15941.00 2024-04-20

Cyanocobalamin-b-carboxylic Acid Related Literature

Additional information on Cyanocobalamin-b-carboxylic Acid

Cyanocobalamin-b-carboxylic Acid (CAS No. 38218-77-8): A Comprehensive Overview in Modern Pharmaceutical Research

Cyanocobalamin-b-carboxylic Acid, identified by the Chemical Abstracts Service registry number CAS No. 38218-77-8, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This derivative of vitamin B12 (cyanocobalamin) has garnered attention due to its unique structural properties and potential therapeutic applications. The compound's molecular structure incorporates a carboxylic acid moiety, which distinguishes it from its parent molecule and opens up novel avenues for research and development.

The synthesis of Cyanocobalamin-b-carboxylic Acid involves intricate chemical transformations that require precise control over reaction conditions to achieve high yields and purity. The introduction of the carboxylic acid group at the β-position relative to the cobalt ion in the vitamin B12 complex necessitates sophisticated methodologies, often involving organometallic chemistry and advanced catalytic processes. These synthetic strategies not only highlight the compound's complexity but also underscore the expertise required to manipulate such sensitive molecules.

In recent years, Cyanocobalamin-b-carboxylic Acid has been explored for its potential role in addressing various metabolic disorders. Vitamin B12 derivatives are well-known for their involvement in redox reactions and DNA synthesis, making them crucial for cellular function. The additional carboxylic acid group in this derivative may enhance its binding affinity to specific enzymes or transport proteins, thereby modulating metabolic pathways. Preliminary studies suggest that this compound could have applications in neuroprotective therapies, particularly in conditions where neuronal degeneration is a key pathological feature.

One of the most compelling aspects of Cyanocobalamin-b-carboxylic Acid is its potential as a prodrug or a lead compound for further derivatization. The carboxylic acid functionality provides a versatile handle for chemical modifications, allowing researchers to design analogs with enhanced pharmacokinetic properties or targeted delivery systems. For instance, conjugation with polyethylene glycol (PEG) chains could improve solubility and prolong circulation time, while modifications at other positions might enhance tissue-specific accumulation.

The pharmacological profile of Cyanocobalamin-b-carboxylic Acid is still under active investigation, but early findings are promising. Unlike conventional cyanocobalamin, which primarily functions as a cofactor for enzymatic reactions, this derivative may exhibit additional effects due to its altered chemical properties. Animal models have shown that intravenous administration of Cyanocobalamin-b-carboxylic Acid can attenuate oxidative stress and reduce inflammation in tissues affected by chronic diseases. These effects are attributed to its ability to scavenge reactive oxygen species and modulate inflammatory cytokine production.

The structural elucidation of Cyanocobalamin-b-carboxylic Acid has been achieved through advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies have revealed detailed insights into the compound's conformational dynamics and binding interactions with biological targets. Such structural information is crucial for rational drug design, as it allows researchers to optimize the molecule's affinity and selectivity.

In clinical settings, the potential applications of Cyanocobalamin-b-carboxylic Acid extend beyond traditional vitamin supplementation. Its unique properties make it a candidate for treating conditions where impaired mitochondrial function or oxidative damage plays a significant role. For example, patients with neurological disorders characterized by neuronal loss or myelin degradation might benefit from therapies that leverage the antioxidant and neuroprotective effects of this compound.

The regulatory landscape for novel vitamin derivatives like Cyanocobalamin-b-carboxylic Acid is evolving, with increasing emphasis on safety and efficacy evaluations before clinical translation. Preclinical studies are essential to establish dosing regimens, identify potential side effects, and compare outcomes with existing treatments. Collaborative efforts between academic institutions and pharmaceutical companies are necessary to accelerate these processes while ensuring rigorous scientific standards.

Future research directions for Cyanocobalamin-b-carboxylic Acid include exploring its role in gene therapy applications and developing targeted delivery systems that enhance therapeutic efficacy. Nanotechnology-based approaches, such as lipid nanoparticles or polymeric micelles, could be employed to improve bioavailability and tissue targeting. Additionally, computational modeling techniques may help predict how structural modifications will influence pharmacological activity, thereby streamlining the drug development pipeline.

The economic implications of advancing therapies based on derivatives like Cyanocobalamin-b-carboxylic Acid are significant. As healthcare costs continue to rise, innovative treatments that offer improved outcomes at lower costs will be highly valued by both patients and healthcare providers. Furthermore, intellectual property considerations around novel synthetic routes and formulations could create new market opportunities for companies investing in this area.

In conclusion, Cyanocobalamin-b-carboxylic Acid (CAS No. 38218-77-8) represents a promising area of research with diverse applications in medicine and biotechnology. Its unique structural features combined with preliminary evidence of therapeutic efficacy position it as a valuable candidate for further development. As scientific understanding continues to evolve, it is likely that this compound will play an increasingly important role in addressing complex biological challenges.

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent